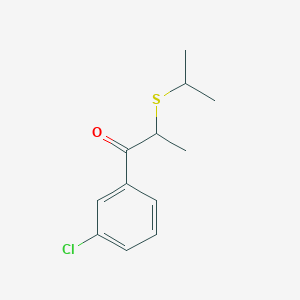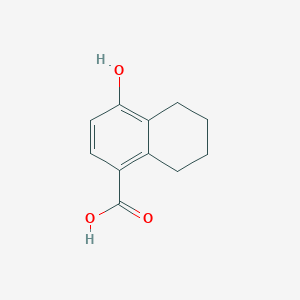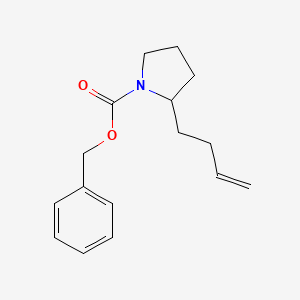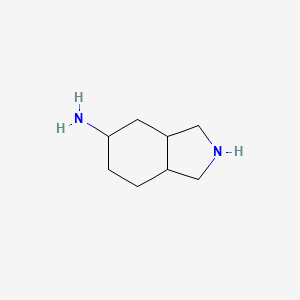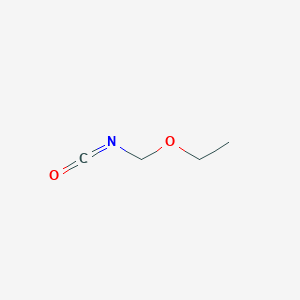
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H7ClO3 and a molecular weight of 162.57 g/mol It is a cyclopropane derivative, characterized by the presence of an acetyl group, a chlorine atom, and a carboxylic acid group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the reaction of 1-chlorocyclopropane-1-carboxylic acid with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1-chlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions. These molecular interactions can modulate biological pathways and processes, making the compound of interest for therapeutic and biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorocyclopropane-1-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylcyclopropane-1-carboxylic acid:
1-Acetyl-2-chlorocyclopropane-1-carboxylic acid: Positional isomer with different reactivity and properties.
Uniqueness
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid is unique due to the presence of both an acetyl group and a chlorine atom on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C6H7ClO3 |
|---|---|
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
2-acetyl-1-chlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c1-3(8)4-2-6(4,7)5(9)10/h4H,2H2,1H3,(H,9,10) |
Clave InChI |
ANSHRNBMNXEXNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC1(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



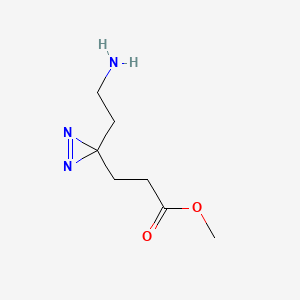
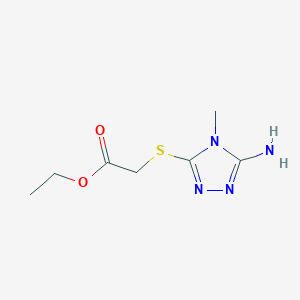
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
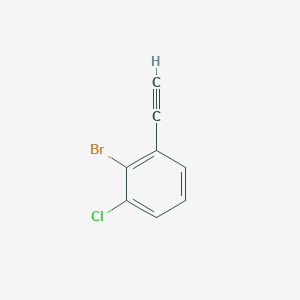
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
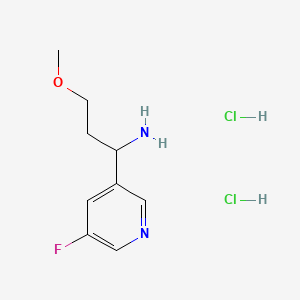
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
